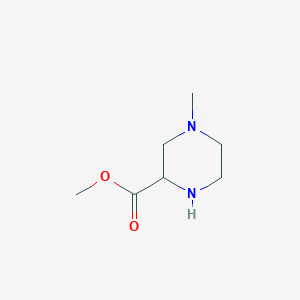

Methyl 4-methylpiperazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylpiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-3-8-6(5-9)7(10)11-2/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLUXKFXZQJKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-methylpiperazine-2-carboxylate

Introduction

Methyl 4-methylpiperazine-2-carboxylate is a valuable substituted piperazine derivative that serves as a key building block in the synthesis of a variety of pharmacologically active compounds. The piperazine motif is a prevalent scaffold in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into two principal and logically sound synthetic pathways, elucidating the mechanistic underpinnings of each reaction, providing detailed experimental protocols, and presenting the information in a clear, accessible format.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two main retrosynthetic perspectives. The choice of strategy often depends on the availability of starting materials, desired stereochemistry, and scalability of the process.

-

Route 1: Functionalization of a Pre-existing Piperazine Core. This is a convergent approach that typically starts with a piperazine-2-carboxylic acid derivative. The synthesis then involves two key transformations: N-methylation at the 4-position and esterification of the carboxylic acid. The sequence of these steps can be interchanged, offering flexibility in the synthetic design.

-

Route 2: Construction of the Piperazine Ring from an Aromatic Precursor. This strategy employs a pyrazine derivative as the starting material. The saturated piperazine ring is formed through the reduction of the aromatic pyrazine ring, a transformation that can often be performed enantioselectively to yield chiral products.

The following sections will explore these two routes in detail, providing the scientific rationale behind each step.

Route 1: Synthesis via Functionalization of a Piperazine Core

This synthetic pathway is arguably the more traditional approach, leveraging the commercially available piperazine-2-carboxylic acid or its ester derivatives. The core of this strategy lies in the selective modification of the two functional groups: the secondary amines and the carboxylic acid.

Causality Behind Experimental Choices

The piperazine ring contains two secondary amines at positions 1 and 4. The nitrogen at the 1-position is adjacent to the electron-withdrawing carboxylate group, which reduces its nucleophilicity and basicity compared to the nitrogen at the 4-position. This inherent electronic difference is the cornerstone of achieving selective functionalization. The more nucleophilic N4 amine will preferentially react in alkylation and acylation reactions.

Synthetic Workflow: Route 1

The overall transformation for Route 1 can be visualized as a two-step process, with the order of methylation and esterification being interchangeable.

Caption: Alternative synthetic sequences for Route 1.

Key Transformation 1: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[1][2] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][3] This method is particularly advantageous as it avoids the formation of over-methylated quaternary ammonium salts.[3]

Mechanism: The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the secondary amine with formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which in turn decarboxylates to carbon dioxide.[3]

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol: N-Methylation of Methyl piperazine-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl piperazine-2-carboxylate (1 equivalent) in formic acid (excess, can act as solvent).

-

Addition of Reagent: To the stirred solution, add aqueous formaldehyde (1.1 - 1.5 equivalents) dropwise. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (around 100-110 °C) for several hours until the evolution of carbon dioxide ceases. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 9).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to afford pure this compound.

Key Transformation 2: Esterification via Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to yield an ester and water.[4][5] This is a reversible equilibrium reaction, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[4][6]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule and final deprotonation yields the ester.[7]

Experimental Protocol: Esterification of 4-Methylpiperazine-2-carboxylic acid

-

Reaction Setup: Suspend 4-Methylpiperazine-2-carboxylic acid (1 equivalent) in methanol (large excess, serving as both reactant and solvent) in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5-10 mol%). An alternative is to use a solid acid catalyst like Amberlyst 15 ion exchange resin, which simplifies work-up.[8]

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or by the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and neutralize the acid catalyst by the careful addition of a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic. Extract the product into an organic solvent like ethyl acetate.[9]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Further purification can be achieved by distillation or column chromatography.

Table 1: Comparison of Synthetic Sequences in Route 1

| Feature | Pathway A (Esterification First) | Pathway B (N-Methylation First) |

| Starting Material | Piperazine-2-carboxylic acid | Piperazine-2-carboxylic acid |

| Intermediate 1 | Methyl piperazine-2-carboxylate | 4-Methylpiperazine-2-carboxylic acid |

| Advantages | The ester intermediate is generally less polar and easier to handle and purify than the amino acid. | The final esterification can be a clean reaction. |

| Potential Challenges | The Eschweiler-Clarke reaction is performed on a molecule with an ester group, which could be susceptible to hydrolysis under harsh conditions. | The amino acid starting material and intermediate can have low solubility in organic solvents. |

Route 2: Synthesis via Reduction of a Pyrazine Precursor

This approach builds the desired saturated heterocyclic ring from an aromatic precursor, methyl pyrazine-2-carboxylate. The key step is the hydrogenation of the pyrazine ring. A significant advantage of this route is the potential for asymmetric hydrogenation, which can lead to enantiomerically enriched products.

Causality Behind Experimental Choices

Pyrazines are aromatic heterocycles that can be reduced to piperazines under various hydrogenation conditions. The choice of catalyst and conditions is crucial for achieving high yield and, if desired, high enantioselectivity. Catalytic hydrogenation is a powerful and clean method for this transformation.

Synthetic Workflow: Route 2

Caption: Synthetic pathway for Route 2.

Step 1: Synthesis of Methyl pyrazine-2-carboxylate

The starting material for this route, methyl pyrazine-2-carboxylate, can be prepared from the corresponding pyrazine-2-carboxylic acid via Fischer esterification, as detailed in Route 1.

Step 2: Hydrogenation of Methyl pyrazine-2-carboxylate

The reduction of the pyrazine ring to a piperazine ring is typically achieved through catalytic hydrogenation.

Experimental Protocol: Hydrogenation of Methyl pyrazine-2-carboxylate

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Methyl pyrazine-2-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. For asymmetric hydrogenation, a chiral catalyst, for instance, a Rhodium or Ruthenium complex with a chiral phosphine ligand, would be employed.[10]

-

Reaction: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to the desired pressure (this can range from atmospheric pressure to several hundred psi, depending on the catalyst and substrate). Stir the reaction mixture at room temperature or with gentle heating.

-

Work-up: Once the reaction is complete (monitored by GC-MS or the cessation of hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Methyl piperazine-2-carboxylate. This product can often be used in the next step without further purification.

Step 3: N-Methylation

The final step is the N-methylation of the resulting Methyl piperazine-2-carboxylate, which can be accomplished using the Eschweiler-Clarke reaction as described in Route 1.

Purification and Characterization

The final product, this compound, is typically a liquid or a low-melting solid. Purification is generally achieved by:

-

Distillation: For thermally stable compounds, vacuum distillation is an effective method for purification on a larger scale.

-

Column Chromatography: Silica gel chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) can be used to obtain highly pure material.

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl).

Conclusion

The synthesis of this compound can be successfully achieved through two primary synthetic routes. The functionalization of a piperazine core offers a straightforward approach with well-established reactions like the Eschweiler-Clarke methylation and Fischer esterification. The alternative route, involving the hydrogenation of a pyrazine precursor, provides an elegant pathway that also opens the door to asymmetric synthesis. The choice of the optimal route will be dictated by factors such as the availability and cost of starting materials, the required scale of the synthesis, and the desired stereochemical outcome. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently undertake the synthesis of this important chemical intermediate.

References

- Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. Washington, DC: U.S.

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- Rosenau, T., Potthast, A., & Kosma, P. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.

- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Zhang, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(34), 11438-11443. [Link]

-

University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

YouTube. (2022). Eschweiler-Clarke Reaction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. athabascau.ca [athabascau.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Methyl 4-methylpiperazine-2-carboxylate

Executive Summary

Methyl 4-methylpiperazine-2-carboxylate (CAS 705966-34-3) is a critical heterocyclic building block in medicinal chemistry, widely utilized for its ability to introduce solubilizing basic amines and defined stereochemistry into drug candidates. As a piperazine derivative, it serves as a versatile scaffold in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and peptidomimetics. This guide details the physicochemical properties, synthetic routes, and application protocols for this compound, providing a self-validating reference for drug development professionals.

Chemical Identity & Physicochemical Properties[1][2]

Core Identification

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 705966-34-3 (Free Base) |

| Related CAS | 2839905-34-7 (Dihydrochloride salt), 2165618-14-2 ((R)-Acid precursor) |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| SMILES | CN1CCNC(C1)C(=O)OC |

| InChI Key | ODQZNBWVRPKMKN-UHFFFAOYSA-N |

Physicochemical Data

-

Appearance: Colorless to pale yellow oil (Free base); White to off-white solid (HCl salt).

-

Boiling Point (Predicted): 225.0 ± 35.0 °C at 760 mmHg.

-

Density (Predicted): 1.0 ± 0.1 g/cm³.

-

pKa (Calculated): Basic nitrogen (N4) ~8.5; Amine (N1) ~9.0.

-

Solubility: Highly soluble in polar organic solvents (DCM, MeOH, DMSO). HCl salts are water-soluble.

Synthesis & Manufacturing Methodologies

The synthesis of this compound requires precise regiochemical control to distinguish between the N1 and N4 nitrogens. The N4-methyl group is distal to the carboxylate, while N1 is proximal.

Route A: Selective Deprotection (Recommended for High Purity)

This route utilizes orthogonal protection strategies to ensure regioselective methylation at the N4 position.

Protocol:

-

Starting Material: 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (N1-Boc protected).

-

N-Methylation: Reductive amination using Formaldehyde (HCHO) and Sodium Triacetoxyborohydride (STAB) in DCE, or alkylation with Methyl Iodide (MeI) and K₂CO₃ in DMF.

-

Mechanism: The N1-Boc group sterically and electronically deactivates the N1 position, forcing alkylation at N4.

-

-

Deprotection: Removal of the Boc group using 4M HCl in Dioxane or TFA/DCM.

-

Workup: Neutralization with NaHCO₃ to obtain the free base or isolation as the HCl salt.

Route B: Direct Functionalization (Industrial Scale)

Direct methylation of methyl piperazine-2-carboxylate can be performed but often yields a mixture of N1-methyl, N4-methyl, and N1,N4-dimethyl products. This route requires rigorous chromatographic purification.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway highlighting the orthogonal protection strategy for regioselectivity.

Applications in Drug Discovery

This compound is a "privileged scaffold" component. Its secondary amine (N1) allows for coupling to core pharmacophores, while the ester group serves as a handle for further diversification (e.g., conversion to amides or alcohols).

ALK5 Inhibition (TGF-β Pathway)

This scaffold is documented in the synthesis of ALK5 (TGF-β type I receptor) inhibitors. The piperazine ring mimics the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic profiles.

Mechanism of Action Integration:

-

Solubility: The N4-methyl tertiary amine is protonated at physiological pH, enhancing aqueous solubility.

-

Vector Positioning: The C2-carboxylate (converted to amide) directs substituents into specific sub-pockets of the target protein.

Biological Context Diagram

Figure 2: Functionalization logic of the scaffold in various therapeutic classes.

Analytical Characterization

To validate the identity of the synthesized or purchased compound, the following analytical parameters must be met.

Proton NMR (¹H NMR) - 400 MHz, CDCl₃

-

δ 3.75 ppm (s, 3H): Methyl ester (-COOCH ₃).

-

δ 2.30 ppm (s, 3H): N-Methyl group (-N-CH ₃).

-

δ 3.40 - 3.50 ppm (dd, 1H): C2-H (Chiral center proton).

-

δ 2.80 - 3.10 ppm (m, 4H): Ring protons adjacent to nitrogens.

-

δ 2.10 - 2.50 ppm (m, 2H): Remaining ring protons.

-

Note: Broadening may occur due to ring flipping; heating to 50°C can sharpen signals.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Parent Ion [M+H]⁺: m/z 159.1.

-

Fragment Ions: Loss of methoxy group (-31) or decarboxylation (-59) may be observed at higher collision energies.

Safety & Handling Protocols

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315).

-

Eye Irritation: Category 2A (H319).

-

STOT-SE: Category 3 (Respiratory Irritation, H335).

Handling Instructions:

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free base effectively absorbs CO₂ from the air; the HCl salt is hygroscopic.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of vapors or dust.

-

Spill Response: Neutralize spills with weak acid (if free base) or weak base (if salt) before absorption with vermiculite.

References

- World Intellectual Property Organization. (2022). Patent WO2022013311A1: Pyrido oxazine derivatives as ALK5 inhibitors. (Intermediate 188 Synthesis).

-

PubChem. (n.d.). Compound Summary for Methyl piperazine-2-carboxylate (Parent Scaffold). Retrieved from [Link]

An In-depth Technical Guide to the Molecular Structure and Applications of Methyl 4-methylpiperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its unique physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1] Its ability to engage in multiple hydrogen bonding interactions and its tunable basicity make it a versatile scaffold in drug design. This guide provides a detailed technical overview of a specific and valuable derivative, Methyl 4-methylpiperazine-2-carboxylate, focusing on its molecular structure, synthesis, characterization, and applications as a key building block in the development of novel therapeutics.

Molecular Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₇H₁₄N₂O₂.[2] The core of the molecule is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This derivative is substituted at the 4-position with a methyl group and at the 2-position with a methyl carboxylate group.

Key Structural Features:

-

Piperazine Core: A saturated six-membered ring containing two nitrogen atoms.

-

N-Methyl Group: A methyl group attached to the nitrogen at the 4-position.

-

Methyl Carboxylate Group: An ester functional group at the 2-position of the piperazine ring.

-

Chirality: The carbon atom at the 2-position is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. The specific stereochemistry is crucial for its biological activity and interaction with chiral protein targets.

Physicochemical Properties:

While detailed experimental data for all properties are not extensively published in readily available literature, general characteristics can be inferred from its structure and data from chemical suppliers.

| Property | Value/Description | Reference |

| Molecular Formula | C₇H₁₄N₂O₂ | [2] |

| Appearance | Typically a solid, with the state varying based on purity and conditions. | [2] |

| Solubility | Expected to be soluble in common organic solvents. | [2] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be adapted from established methods for similar piperazine derivatives. One such approach involves the synthesis of the core piperazine-2-carboxylate structure followed by N-methylation.

A documented synthesis for the parent compound, methyl piperazine-2-carboxylate, starts from pyrazine-2-carboxylic acid.[3] This method can be logically extended to produce the N-methylated target molecule.

Step-by-Step Experimental Protocol (Proposed)

Part 1: Synthesis of Methyl piperazine-2-carboxylate

This initial phase focuses on creating the core piperazine ester, which serves as the immediate precursor to our target molecule. The causality behind these steps lies in the sequential reduction of the aromatic pyrazine ring to the saturated piperazine ring after the carboxylic acid has been protected as a methyl ester.

-

Esterification of Pyrazine-2-carboxylic Acid:

-

To a stirred solution of pyrazine-2-carboxylic acid in methanol at 0-10 °C, slowly add thionyl chloride (SOCl₂).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic phases and concentrate to yield pyrazine-2-carboxylic acid methyl ester.[3]

-

-

Hydrogenation of Pyrazine-2-carboxylic acid methyl ester:

-

Dissolve the pyrazine-2-carboxylic acid methyl ester in methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to hydrogenation (e.g., 50 psi of H₂) at an elevated temperature (e.g., 80 °C) for several hours.[3]

-

Upon completion, filter off the catalyst and remove the solvent under reduced pressure to obtain the crude methyl piperazine-2-carboxylate. This intermediate is often used in the next step without extensive purification.[3]

-

Part 2: N-Methylation to Yield this compound

The final step introduces the methyl group onto the nitrogen at the 4-position. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, utilizing formaldehyde as the methyl source and formic acid as the reducing agent.

-

N-Methylation Reaction:

-

Dissolve the crude methyl piperazine-2-carboxylate in a mixture of formaldehyde and formic acid.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH or Na₂CO₃).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield pure this compound.

-

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperazine ring, the N-methyl group, and the ester methyl group. The chemical shifts and coupling patterns of the piperazine ring protons would be complex due to their diastereotopic nature and conformational dynamics.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum should display seven unique carbon signals corresponding to:

-

The carbonyl carbon of the ester (typically in the 170-185 ppm region).[4]

-

The carbons of the piperazine ring.

-

The N-methyl carbon.

-

The O-methyl carbon of the ester.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 159.11.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for:

-

C-H stretching of the aliphatic groups.

-

C=O stretching of the ester group (typically around 1730 cm⁻¹).

-

C-N stretching.

Applications in Drug Development

The piperazine scaffold is a cornerstone in medicinal chemistry, and this compound is a valuable building block for introducing this moiety into drug candidates. The N-methyl group can improve properties such as aqueous solubility and brain penetration, while the ester group provides a convenient handle for further chemical modifications, such as amide bond formation.

While specific examples of marketed drugs that directly use this compound as a starting material are not prominently documented in general literature, its structural motif is present in numerous bioactive compounds. For instance, the broader class of piperazine derivatives has been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antibacterial agents.[1][5] The synthesis of complex molecules often involves the use of such functionalized heterocyclic building blocks.[6]

Conclusion

This compound is a chiral, functionalized piperazine derivative with significant potential as a building block in medicinal chemistry. Its synthesis, while requiring a multi-step process, utilizes well-established chemical transformations. The precise characterization of its molecular structure through spectroscopic methods is essential for its application in the development of new therapeutic agents. As the demand for novel and effective drugs continues to grow, the strategic use of such versatile molecular scaffolds will remain a critical component of successful drug discovery programs.

References

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Published June 22, 2021. Accessed January 30, 2026.

- METHYL 4-BOC-PIPERAZINE-2-CARBOXYLATE(129799-08-2) 1H NMR spectrum. ChemicalBook. Accessed January 30, 2026.

- This compound - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. Bouling Chemical Co., Limited. Accessed January 30, 2026.

- Yilmaz F, Menteşe M. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2019;64(11):941-949.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Published June 22, 2021. Accessed January 30, 2026.

- Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Published March 25, 2009. Accessed January 30, 2026.

- Singh A, et al. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Published October 28, 2021. Accessed January 30, 2026.

- Shen H. Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. CN102887854B. Google Patents. Published January 8, 2014. Accessed January 30, 2026.

- Methyl (+)-4-Boc-piperazine-2-carboxylate 1 g. Thermo Scientific Chemicals. Accessed January 30, 2026.

- Feng B, et al. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. 2018;28(4):503-505.

- Synthesis of piperazines. Organic Chemistry Portal. Accessed January 30, 2026.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Published online December 2, 2023. Accessed January 30, 2026.

- Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. ETH Zurich Research Collection. Published May 6, 2016. Accessed January 30, 2026.

- Supplemental Information. The Royal Society of Chemistry. Accessed January 30, 2026.

- Methyl 4-N-Boc-1-N-Cbz-2-piperazine carboxylate. Santa Cruz Biotechnology. Accessed January 30, 2026.

- Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. PubMed Central. Published online October 16, 2023. Accessed January 30, 2026.

- Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. PubMed Central. Published online May 4, 2024. Accessed January 30, 2026.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Updated January 29, 2023. Accessed January 30, 2026.

- Klebe JF. Organosilicon polyurea compositions and method for preparing the same. US3172874A. Google Patents. Published March 9, 1965. Accessed January 30, 2026.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Published April 29, 2024. Accessed January 30, 2026.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. This compound: Properties, Uses, Safety Data & Supplier Information | High Purity Chemicals China [chemheterocycles.com]

- 3. connectjournals.com [connectjournals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of Methyl 4-methylpiperazine-2-carboxylate: A Technical Guide

Introduction: The Significance of Methyl 4-methylpiperazine-2-carboxylate

This compound belongs to the piperazine class of compounds, which are prevalent scaffolds in a wide array of pharmaceuticals due to their versatile biological activities.[1] The structural characterization of such molecules is paramount to ensure their purity, identity, and suitability for downstream applications. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular structure and connectivity. This guide will serve as a valuable resource for researchers by outlining the expected spectral features of the title compound.

Molecular Structure and Key Features

To understand the spectral data, it is crucial to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments. The interpretation is based on the analysis of a closely related analog, methyl 4-Boc-piperazine-2-carboxylate.[2]

Experimental Protocol (Hypothetical):

-

Dissolve a 5-10 mg sample of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

-

Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.73 | s | 3H | -OCH₃ (methyl ester) |

| ~ 3.50 | dd | 1H | H-2 (proton on the stereocenter) |

| ~ 2.90 - 3.10 | m | 2H | H-3 (axial and equatorial) |

| ~ 2.60 - 2.80 | m | 2H | H-5 (axial and equatorial) |

| ~ 2.30 - 2.50 | m | 2H | H-6 (axial and equatorial) |

| ~ 2.28 | s | 3H | -NCH₃ (N-methyl group) |

Interpretation:

-

The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet around 3.73 ppm, being chemically shielded.

-

The proton at the C2 position (H-2) , being adjacent to the ester and a nitrogen atom, will be deshielded and is predicted to appear as a doublet of doublets due to coupling with the two non-equivalent protons on C3.

-

The protons on the piperazine ring (H-3, H-5, and H-6) will show complex multiplets in the range of 2.30-3.10 ppm due to geminal and vicinal couplings.

-

The N-methyl protons (-NCH₃) will likely appear as a singlet around 2.28 ppm.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Experimental Protocol (Hypothetical):

-

Prepare a more concentrated sample (20-50 mg) in CDCl₃.

-

Acquire the ¹³C NMR spectrum on the same 400 MHz spectrometer, typically with proton decoupling.

-

Process the data to obtain the final spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 172.0 | C=O (ester) | The carbonyl carbon is highly deshielded. |

| ~ 58.0 | C-2 | The carbon of the stereocenter is attached to two heteroatoms (N and O from the ester). |

| ~ 55.0 - 57.0 | C-3, C-5, C-6 | The chemical shifts of the piperazine ring carbons are influenced by the adjacent nitrogen atoms.[3] |

| ~ 52.0 | -OCH₃ | The methyl ester carbon. |

| ~ 46.0 | -NCH₃ | The N-methyl carbon. |

Interpretation: The predicted ¹³C NMR spectrum will show six distinct signals, corresponding to the seven carbon atoms in the molecule (with the C3/C5 and C6 carbons potentially having overlapping signals depending on the conformational dynamics). The carbonyl carbon of the ester group will be the most downfield signal. The carbons of the piperazine ring will appear in the midfield region, with their exact shifts being sensitive to the conformation of the ring.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure. The molecular formula for this compound is C₇H₁₄N₂O₂.[4]

Experimental Protocol (Hypothetical):

-

Introduce a dilute solution of the compound into an electrospray ionization (ESI) source of a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Predicted Molecular Ion:

-

[M+H]⁺: The protonated molecule is expected at an m/z of 159.11. The exact mass would be 158.1055.

Fragmentation Pathway: A plausible fragmentation pathway would involve the loss of the methoxycarbonyl group or fragmentation of the piperazine ring.

Caption: Predicted ESI-MS fragmentation of this compound.

Handling and Storage

This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][5] The container should be kept tightly closed to prevent moisture absorption.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations serve as a practical resource for scientists engaged in drug discovery and development.

References

-

Bouling Chemical Co., Limited. (n.d.). This compound. Retrieved from [Link]

- Gydytė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(15), 2785.

-

PubChem. (n.d.). 4-Methylpiperazine-2-carboxylic acid. Retrieved from [Link]

- Revue Roumaine de Chimie. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 47-54.

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. METHYL 4-BOC-PIPERAZINE-2-CARBOXYLATE | 129799-08-2 [chemicalbook.com]

- 3. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]

- 4. This compound: Properties, Uses, Safety Data & Supplier Information | High Purity Chemicals China [chemheterocycles.com]

- 5. fishersci.com [fishersci.com]

Technical Guide: Methyl 4-methylpiperazine-2-carboxylate Safety & Handling

Executive Summary

Methyl 4-methylpiperazine-2-carboxylate (often encountered as the dihydrochloride salt or free base) is a critical bifunctional heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1] Its utility stems from the orthogonal reactivity of the secondary amine (C2-position) and the tertiary amine (N4-position), combined with the electrophilic ester moiety.

However, this chemical profile presents specific handling challenges: sensitization potential typical of piperazines, hydrolytic instability of the ester group, and oxidative degradation of the amine. This guide provides a self-validating framework for the safe storage, manipulation, and disposal of this compound, moving beyond generic SDS advice to mechanistic risk management.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

To ensure protocol accuracy, researchers must distinguish between the Free Base (liquid/low-melting solid) and the Dihydrochloride Salt (crystalline solid). The handling requirements differ significantly regarding hygroscopicity and pH.

| Property | Data / Descriptor | Implications for Handling |

| Chemical Structure | Piperazine ring with N4-methyl and C2-methyl ester | Bifunctional: Basic amine + Labile ester. |

| CAS Number | Varies by form (e.g., 5334-39-4 for 2HCl) | Verify CAS on specific vendor CoA before use. |

| Physical State | Viscous liquid (Free Base) or White Solid (Salt) | Solids are prone to static; liquids require permeation-resistant gloves. |

| Basicity (pKa) | ~8.5 (N1) and ~5.5 (N4) (Estimated) | Corrosive to mucous membranes; incompatible with strong acids/oxidizers. |

| Solubility | High in water, MeOH, DCM | Readily crosses biological membranes (skin absorption risk). |

Hazard Identification & Toxicology

Grounding: Piperazine derivatives are established sensitizers and irritants [1, 3].

The "Piperazine Risk" (Sensitization)

Unlike simple aliphatic amines, piperazine moieties possess a structural alert for respiratory and skin sensitization . Repeated exposure, even at sub-irritant levels, can lead to IgE-mediated hypersensitivity.

-

Acute Effects: Severe eye irritation (H319/H318), Skin irritation (H315), and Respiratory tract irritation (H335).

-

Chronic Effects: Potential for occupational asthma. Once sensitized, anaphylactic reactions can occur upon trace exposure.

Mechanism of Toxicity

The lipophilic methyl ester facilitates skin penetration. Once intracellular, the ester may be hydrolyzed by non-specific esterases to the free acid (4-methylpiperazine-2-carboxylic acid), potentially trapping the metabolite within the cell (ion trapping) and altering local pH.

Storage & Stability: The Degradation Logic

The shelf-life of this compound is dictated by two competing degradation pathways: Hydrolysis and Oxidation . Understanding these allows you to validate your storage conditions visually and chemically.

Degradation Pathways (Visualization)

Figure 1: Primary degradation pathways. Hydrolysis is driven by moisture, leading to carboxylic acid formation. Oxidation is driven by air, leading to N-oxides (yellow discoloration).

Storage Protocol[1][7][9]

-

Atmosphere: Store under Argon or Nitrogen. The free base rapidly absorbs CO2 from the air to form carbamates/carbonates.

-

Temperature: Refrigerate (+2°C to +8°C). For long-term (>6 months), store at -20°C.

-

Container: Amber glass (protects from light-induced radical oxidation) with a Teflon-lined cap.

-

Self-Validation:

-

Visual Check: If the white solid turns yellow/brown, N-oxidation has occurred.

-

NMR Check: A proton NMR showing a decrease in the methyl ester singlet (~3.7 ppm) and appearance of a methanol peak indicates hydrolysis.

-

Engineering Controls & PPE Selection

Due to the sensitization risk, standard lab coats are insufficient. The following decision logic ensures adequate protection based on the activity.

Glove Selection Logic

Piperazines are small, nitrogen-rich molecules that can permeate thin nitrile rubber.

-

Standard Nitrile (0.11 mm): Insufficient for prolonged contact. Use only for "splash protection" (change immediately upon contact).

-

High-Grade Nitrile (0.2+ mm) or Double Gloving: Required for weighing/dispensing solids.

-

Laminate (Silver Shield/4H): Required for handling the liquid free base or concentrated solutions.

Exposure Response Workflow

Figure 2: Immediate emergency response logic. Note that for inhalation, wheezing suggests immediate sensitization reaction requiring medical intervention.

Experimental Handling Protocol

Weighing and Dispensing (Solid/Salt Form)

-

Hazard: Dust generation leads to inhalation and surface contamination.

-

Control: Use a static-free spatula inside a fume hood . Do not weigh on an open bench.

-

Technique: Place the receiving flask inside the balance draft shield (if portable) or transfer inside the hood. Wipe the exterior of the flask with a wet tissue (methanol/water) before removing it from the hood to capture invisible dust.

Reaction Setup (Liquid/Free Base)

-

Hazard: Exothermic reaction with acids; volatility.

-

Control: Add reagents slowly at 0°C.

-

Solvent Choice: Avoid protic solvents (water/alcohols) if the ester is to be preserved, as basic conditions (from the piperazine itself) can catalyze transesterification or hydrolysis [5]. Use dry DCM, THF, or DMF.

Waste Disposal[7]

-

Never dispose of piperazine residues in the general trash.

-

Liquid Waste: Collect in "Basic Organic Waste" containers.

-

Deactivation: Treat spills with dilute acetic acid (to protonate the amine, reducing volatility) followed by absorption on vermiculite.

References

-

Thermo Fisher Scientific. (2016). Safety Data Sheet: 1-Amino-4-methylpiperazine (Analogous Hazard Data). Retrieved from

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Piperazine.[2] Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: (S)-1-Boc-3-methylpiperazine (Structural Analog). Retrieved from

-

National Institutes of Health (NIH). (2025). Stability of Amino Acids and Esters in Storage.[3] Retrieved from

-

MDPI. (2023). Synthesis and Stability of Amino Acid Methyl Esters. Retrieved from

(Note: Specific CAS numbers for the exact isomer should be verified on the vendor Certificate of Analysis, as "this compound" may refer to racemic or enantiopure forms like CAS 102235-97-0).

Sources

Technical Guide: Stability & Storage of Methyl 4-methylpiperazine-2-carboxylate

Executive Summary

Methyl 4-methylpiperazine-2-carboxylate is a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs). Its utility stems from the bifunctional nature of the piperazine ring: a secondary amine at position N1 available for coupling, and a methyl ester at C2 serving as a protected carboxylate or precursor for amidation.

However, this dual functionality introduces significant stability challenges. The molecule is prone to ester hydrolysis , oxidative degradation of the nitrogen centers, and hygroscopicity in its salt forms. This guide provides a scientifically grounded protocol for maintaining the integrity of this reagent, moving beyond generic "store cool and dry" advice to explain the mechanistic reasons for specific storage conditions.

Physicochemical Profile

Understanding the intrinsic properties of the molecule is the first step in predicting its stability behavior.

| Property | Data | Notes |

| Chemical Name | This compound | |

| CAS Number | 56903-89-0 (Free Base) | Note: Salt forms (e.g., 2HCl) have different CAS numbers.[1] |

| Molecular Formula | C7H14N2O2 | |

| Molecular Weight | 158.20 g/mol | |

| Physical State | Colorless to pale yellow oil (Free Base) White crystalline solid (Dihydrochloride) | The 2HCl salt is significantly more stable but highly hygroscopic. |

| pKa (Estimated) | N4-Methyl: ~8.5 - 9.0 N1-Amine: ~5.5 - 6.5 | The electron-withdrawing ester group at C2 significantly lowers the basicity of the N1 amine compared to unsubstituted piperazine. |

| Solubility | DMSO, Methanol, Water (Salt form) | Free base is soluble in organic solvents (DCM, EtOAc). |

Degradation Mechanisms

The instability of this compound arises from three primary pathways. Understanding these allows researchers to select the correct preventive measures.

Hydrolysis (Moisture Sensitivity)

The methyl ester at the C2 position is susceptible to hydrolysis, converting the molecule into 4-methylpiperazine-2-carboxylic acid and methanol.

-

Mechanism: Nucleophilic attack by water at the carbonyl carbon.

-

Catalysis: This reaction is catalyzed by both acids and bases. In the dihydrochloride salt form, trace moisture can create a local acidic environment, accelerating auto-hydrolysis.

N-Oxidation (Air Sensitivity)

The tertiary amine at N4 is electron-rich and prone to oxidation by atmospheric oxygen, forming the N-oxide . While the N1 amine is less basic due to the adjacent ester, it can still undergo slow oxidation or radical-mediated degradation over time.

Carbamate Formation (CO2 Sensitivity)

The secondary amine at N1 is a nucleophile that reacts with atmospheric carbon dioxide to form a carbamic acid (or carbamate salt). While often reversible, this impurity complicates NMR analysis and alters stoichiometry during synthesis.

Pathway Visualization

Figure 1: Primary degradation pathways. The ester hydrolysis is irreversible, while carbamate formation is often reversible upon acidification.

Storage Protocols

To mitigate the degradation pathways outlined above, a strict storage protocol is required. The Dihydrochloride (2HCl) salt form is strongly recommended for long-term storage over the free base oil.

The "Golden Standard" Protocol

-

Temperature: Store at -20°C .

-

Why: Reduces the kinetic rate of hydrolysis and oxidation significantly.

-

-

Atmosphere: Store under Argon or Nitrogen .

-

Why: Displaces O2 (preventing oxidation) and CO2 (preventing carbamate formation).

-

-

Desiccation: Store in a secondary container (desiccator) or with desiccant packets.

-

Why: The 2HCl salt is hygroscopic.[2] Absorbed water will dissolve the crystal lattice and catalyze ester hydrolysis.

-

-

Container: Amber glass vials with Teflon-lined caps.

-

Why: Amber glass protects against photodegradation (though less critical for this molecule), and Teflon prevents leaching of plasticizers which can occur with free base amines.

-

Storage Decision Logic

Figure 2: Decision tree for optimal storage. Converting the free base oil to a salt is the single most effective step for stability.

Quality Control & Analysis

Before using this reagent in critical steps (e.g., GMP synthesis or late-stage functionalization), purity must be verified.

1H-NMR Analysis (Diagnostic Signals)

NMR is the most reliable method to detect hydrolysis.

-

Solvent: DMSO-d6 or D2O (for salt).

-

Key Signal (The Ester): Look for a sharp singlet corresponding to the methyl ester (-OCH3) around 3.6 - 3.7 ppm .

-

Degradation Sign: If hydrolysis has occurred, the methyl ester singlet will diminish, and a new peak for Methanol (CH3OH) may appear (~3.17 ppm in DMSO), or the integration of the ester will drop relative to the piperazine ring protons.

-

Carbamate Check: Broadening of the piperazine ring signals often indicates CO2 uptake (carbamate formation) or proton exchange issues.

HPLC Method (Generic Protocol)

Standard C18 methods often fail for piperazines due to peak tailing caused by interaction with silanol groups. A buffered mobile phase is mandatory.

-

Column: C18 end-capped (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (or 10mM Ammonium Formate pH 9 for basic stability). Note: Acidic mobile phases are preferred to protonate the amines and improve peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm (low wavelength required as the molecule lacks strong chromophores).

Handling & Safety

-

Hygroscopy Warning: The dihydrochloride salt will absorb moisture rapidly. Weigh quickly in a low-humidity environment or a glovebox if possible. Do not leave the bottle open.

-

Free Base Handling: If generating the free base in situ, use it immediately. Do not store the free base oil for >24 hours unless under strict inert conditions at -20°C.

-

PPE: Wear gloves, safety glasses, and a lab coat. The compound is an irritant (Skin/Eye/Respiratory).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6420903, 4-Methylpiperazine-2-carboxylic acid. Retrieved from [Link]

Sources

literature review of Methyl 4-methylpiperazine-2-carboxylate

An In-depth Technical Guide to Methyl 4-methylpiperazine-2-carboxylate: Synthesis, Reactivity, and Applications

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its rigid, saturated ring system, combined with strategically placed functional groups—a secondary amine, a tertiary amine, and a methyl ester—provides a unique three-dimensional framework. This structure is a common motif in a variety of biologically active molecules, making it a valuable starting point for the synthesis of novel therapeutic agents. This guide, intended for chemists and drug development professionals, offers an in-depth exploration of the compound's synthesis, core reactivity, and practical applications, grounded in established chemical principles and field-proven insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use. While some experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₇H₁₄N₂O₂ | Bouling Chemical Co., Limited[1] |

| Molecular Weight | 158.20 g/mol | Calculated from formula |

| Appearance | Typically a solid; may be a colorless to pale yellow liquid depending on purity. | Bouling Chemical Co., Limited[1] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Inferred from structure |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and oxidizing agents. | Bouling Chemical Co., Limited[1], BOC Sciences[2] |

Spectroscopic Signature

The structural identity and purity of this compound are confirmed through standard spectroscopic methods. The following represents the expected spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative tool for confirming the structure. Key expected signals include a singlet for the N-methyl group (around 2.2-2.4 ppm), a singlet for the ester methyl group (around 3.7 ppm), and a series of multiplets for the seven protons on the piperazine ring. The proton at the C2 position, being adjacent to both a nitrogen and the carbonyl group, would appear as a distinct multiplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. Characteristic peaks would include the carbonyl carbon of the ester (around 170-175 ppm), the N-methyl carbon (around 45-50 ppm), the O-methyl carbon (around 50-55 ppm), and the carbons of the piperazine ring (typically in the 40-60 ppm range).

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A strong absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester. A peak in the 3200-3400 cm⁻¹ region would confirm the N-H stretch of the secondary amine. C-H stretching vibrations for the aliphatic ring and methyl groups would appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Using a technique like Electron Ionization (EI), the mass spectrum would show the molecular ion peak (M⁺) at m/z = 158. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Core Reactivity Analysis: The N1 Amine as the Primary Reactive Site

The synthetic utility of this compound is dictated by the reactivity of its functional groups. The molecule contains a secondary amine at the N1 position and a tertiary amine at the N4 position. The N1 nitrogen is the primary site for synthetic modification.

The secondary amine at N1 is nucleophilic and will readily participate in a wide range of reactions, including acylation, alkylation, sulfonylation, and reductive amination. In contrast, the N4 nitrogen is a tertiary amine, making it non-reactive in these transformations, although it retains its basic character and can be protonated or act as a base. The electron-withdrawing effect of the adjacent C2-ester group slightly reduces the nucleophilicity of the N1 amine compared to a simple cyclic secondary amine, but it remains the dominant reactive handle on the scaffold.

Caption: Differential reactivity of functional groups in this compound.

Proposed Synthesis of the Core Scaffold

While multiple synthetic routes can be envisioned, a common and logical approach involves a stepwise functionalization of a piperazine precursor. A plausible pathway begins with piperazine-2-carboxylic acid, which is commercially available.

-

Esterification: The carboxylic acid is first converted to its methyl ester. This is typically achieved under acidic conditions (e.g., using thionyl chloride in methanol or methanolic HCl) to protect the amine groups as ammonium salts while the esterification proceeds.[3]

-

Selective N-Methylation: The resulting methyl piperazine-2-carboxylate has two secondary amines (N1 and N4). Selective methylation at the N4 position is the key challenge. This can often be achieved using reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride. The N1 amine is somewhat deactivated by the adjacent ester, which can favor methylation at the more distant and more basic N4 position. Alternatively, protection/deprotection strategies can be employed for unambiguous synthesis.

Sources

- 1. This compound: Properties, Uses, Safety Data & Supplier Information | High Purity Chemicals China [chemheterocycles.com]

- 2. Eethyl 4-Methylpiperazine-2-Carboxylate Manufacturer & Supplier in China | High Purity Chemical | Specifications, Safety, Applications [chemheterocycles.com]

- 3. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

Methyl 4-methylpiperazine-2-carboxylate molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-methylpiperazine-2-carboxylate

Executive Summary

This compound (CAS: 56903-89-0) represents a privileged bifunctional scaffold in modern drug discovery. Unlike the symmetric piperazine core, this 2-substituted derivative introduces chirality and distinct vector positioning for pharmacophores. Its utility spans from increasing aqueous solubility in lipophilic drug candidates to serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., ALK5 inhibitors). This guide provides a definitive technical analysis of its molecular weight characteristics, synthetic pathways, and handling protocols, ensuring stoichiometric precision in high-throughput and process chemistry.

Part 1: Molecular Identity & Physicochemical Architecture

Precise knowledge of molecular weight (MW) is non-negotiable for stoichiometric calculations, particularly when transitioning from free base to salt forms during library synthesis.

Core Data Matrix

| Property | Value | Technical Note |

| IUPAC Name | This compound | |

| Common Name | 4-Methyl-2-piperazinecarboxylic acid methyl ester | |

| CAS Number | 56903-89-0 (Free Base) | Verify salt form before use (often supplied as 2HCl). |

| Molecular Formula | C₇H₁₄N₂O₂ | |

| Molecular Weight | 158.20 g/mol | Average mass for stoichiometric calculations. |

| Exact Mass | 158.1055 g/mol | Monoisotopic mass for HRMS validation. |

| Appearance | Colorless oil (Free Base) / White solid (HCl salt) | Free base is prone to air oxidation; store under Argon. |

| pKa (Calc) | ~8.2 (N1-H), ~3.5 (N4-Me) | N1 is the primary nucleophile; N4 is less basic due to sterics/inductive effects. |

The Salt Correction Factor

Commercially, this compound is frequently supplied as the dihydrochloride salt (CAS: 705966-34-3) to enhance stability.

-

MW: 158.20 + (2 × 36.46) = 231.12 g/mol [3]

-

Critical Action: Always apply a correction factor of 1.46 when substituting the salt for the free base in molar calculations.

Part 2: Synthetic Pathways & Mechanistic Logic

The synthesis of this compound requires navigating the balance between yield and optical purity. The piperazine ring is susceptible to racemization at the C2 position under harsh basic conditions.

Synthetic Workflow Diagram

The following diagram outlines the two primary routes: the Reductive Route (from Pyrazine) and the Chiral Pool Route (from Amino Acids).

Figure 1: Synthetic workflow illustrating the conversion of pyrazine precursors to the target scaffold. The reductive amination (Step 3) is critical for regioselectivity.

Detailed Protocol: Selective N4-Methylation

Why this method? Direct alkylation with methyl iodide often leads to quaternary ammonium salts (over-methylation). Reductive amination using formaldehyde is self-limiting to the tertiary amine.

Reagents:

-

Formaldehyde (37% aq. solution, 1.2 eq)

-

Sodium triacetoxyborohydride (STAB) or NaBH₃CN (1.5 eq)

-

Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

-

Dissolution: Dissolve Methyl piperazine-2-carboxylate in DCM at 0°C.

-

Imine Formation: Add Formaldehyde dropwise. Stir for 30 minutes to allow the formation of the hemiaminal/imine intermediate.

-

Reduction: Add STAB portion-wise. Note: STAB is preferred over NaBH₃CN for safety (no HCN generation) and better selectivity.

-

Quench: After 4 hours, quench with saturated NaHCO₃.

-

Extraction: Extract with DCM (3x). The product partitions into the organic layer (unlike the starting material which is more polar).

-

Purification: If necessary, purify via flash chromatography (MeOH/DCM gradient).

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the building block before committing it to a complex synthesis, use this orthogonal validation approach.

1H-NMR Interpretation (CDCl₃, 400 MHz)

The spectrum provides a unique "fingerprint" distinguishing the N-Methyl from the O-Methyl groups.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Value |

| 3.75 ppm | Singlet (s) | 3H | -COOCH ₃ | Confirms Ester Integrity |

| 2.30 ppm | Singlet (s) | 3H | N4-CH ₃ | Confirms N-Methylation |

| 3.20 - 3.40 ppm | Multiplet | 1H | C2-H | Confirms Alpha-Proton (Chirality check) |

| 2.0 - 3.0 ppm | Multiplets | 6H | Ring Protons | Piperazine Core |

Quality Check: If the singlet at 2.30 ppm integrates to >3H or shows splitting, suspect quaternary salt formation. If the singlet at 3.75 ppm is absent, hydrolysis to the carboxylic acid has occurred.

Mass Spectrometry Decision Tree

Figure 2: Rapid diagnostic logic for LC-MS analysis.

Part 4: Strategic Utility in Drug Design

Scaffold Hopping & Vector Positioning

This compound is not just a linker; it is a stereoelectronic tool.

-

Solubility: The basic N4-nitrogen (pKa ~8) is protonated at physiological pH, enhancing solubility.

-

Conformation: The C2-substituent forces the piperazine ring into a specific chair conformation, locking the vectors of the N1 and N4 substituents. This reduces the entropic penalty of binding to protein targets.

Case Study: ALK5 Inhibitors

In the development of TGF-β type I receptor (ALK5) inhibitors, the piperazine-2-carboxylate motif is often employed to interact with the solvent-exposed region of the kinase ATP-binding pocket.

-

Mechanism: The secondary amine (N1) is coupled to a heteroaryl core (e.g., pyridine or quinoline) via S_NAr or Buchwald-Hartwig coupling.

-

Role of Ester: The methyl ester is often hydrolyzed in situ to the acid or converted to an amide, providing a hydrogen bond acceptor/donor pair critical for potency.

References

-

PubChem Compound Summary. (2023). This compound.[1][2][3][5][6][7] National Center for Biotechnology Information. [Link]

- Felder, E., et al. (1960). Resolution of racemic piperazine-2-carboxylic acid. Helvetica Chimica Acta. (Foundational work on the chiral resolution of the parent acid).

- Google Patents. (2021). Pyridazinyl amino derivatives as ALK5 inhibitors. Patent WO2022013311A1. (Demonstrates the use of Intermediate 188: this compound hydrochloride in active pharmaceutical ingredient synthesis).

Sources

- 1. This compound [allbiopharm.com]

- 2. abcheminc.com [abcheminc.com]

- 3. 705966-34-3|this compound dihydrochloride| Ambeed [ambeed.com]

- 4. Methyl Piperazine-2-carboxylate | C6H12N2O2 | CID 2760426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2022013311A1 - Pyrido oxazine derivatives as alk5 inhibitors - Google Patents [patents.google.com]

- 6. This compound: Properties, Uses, Safety Data & Supplier Information | High Purity Chemicals China [chemheterocycles.com]

- 7. AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors - Google Patents [patents.google.com]

The Piperazine Moiety: A Privileged Scaffold in Modern Drug Discovery

Topic: Role of Piperazine Moiety in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the piperazine moiety (1,4-diazacyclohexane) is not merely a structural filler; it is a functional "privileged scaffold" found in a vast array of FDA-approved therapeutics. From the blockbuster leukemia drug Imatinib to the antipsychotic Aripiprazole , piperazine serves as a critical modulator of physicochemical properties and target engagement.

This guide deconstructs the piperazine moiety’s role as a solubility engine, a conformational lock, and a pharmacophoric anchor. It provides actionable synthetic protocols and mechanistic insights for leveraging this heterocycle in lead optimization.[1]

The Physicochemical Engine: pKa, Solubility, and Conformation

The ubiquity of piperazine stems from its ability to solve the "lipophilicity-solubility paradox" often encountered in drug design.

Ionization and Solubility

Piperazine is a dibasic heterocycle. Its acid-base behavior is the primary driver of its utility.

-

pKa1 (~9.8): The first nitrogen is highly basic. At physiological pH (7.4), this nitrogen is almost exclusively protonated (

). -

pKa2 (~5.6): The second nitrogen is significantly less basic due to the electron-withdrawing effect of the ammonium center generated at N1.

Medicinal Impact: The formation of a mono-cationic species at pH 7.4 dramatically increases aqueous solubility (lowering LogD) without completely sacrificing membrane permeability. This "solubility tail" effect is a standard tactic in kinase inhibitor design to rescue highly lipophilic aromatic cores.

Conformational Control

Unlike flexible aliphatic chains, piperazine exists predominantly in a chair conformation . This rigidity reduces the entropic penalty upon binding to a protein target.

-

Axial vs. Equatorial: Substituents on the nitrogen atoms generally prefer the equatorial position to minimize 1,3-diaxial interactions, providing a predictable vector for projecting functional groups.

Visualization: The Physicochemical Decision Matrix

The following diagram illustrates how piperazine modifies the properties of a drug candidate.

Figure 1: Mechanistic impact of piperazine incorporation on drug-like properties.[2]

Pharmacophore Architecture & Therapeutic Applications[3][4][5]

Oncology: The "Solubility Tail"

In Tyrosine Kinase Inhibitors (TKIs), the ATP-binding pocket is hydrophobic, but the solvent-exposed region allows for polar interactions.

-

Case Study: Imatinib (Gleevec): The N-methyl piperazine moiety protrudes into the solvent front. It does not bind deeply in the pocket but is essential for the drug's oral bioavailability and lysosomal sequestration (which can be a mechanism of resistance or accumulation).

-

Mechanism: The protonated nitrogen acts as a hydrophilic handle, balancing the lipophilic phenyl-amino-pyrimidine core.

CNS Disorders: The GPCR Anchor

In dopaminergic (D2/D3) and serotonergic (5-HT) ligands, piperazine acts as a semi-rigid linker that connects an aromatic "head" group to a lipophilic "tail."

-

Case Study: Aripiprazole: The piperazine nitrogen forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the transmembrane region of the GPCR.

-

Selectivity: Varying the N-substituents allows medicinal chemists to tune selectivity between D2 (antipsychotic) and 5-HT1A (anxiolytic) receptors.

Anti-Infectives: Spectrum Expansion

-

Case Study: Ciprofloxacin: The piperazine ring at the C7 position of the fluoroquinolone core is directly responsible for broadening the spectrum to cover Gram-negative bacteria (e.g., Pseudomonas aeruginosa) by altering cell wall penetration and DNA gyrase affinity.

Synthetic Masterclass: Construction of N-Aryl Piperazines

While nucleophilic aromatic substitution (

Synthetic Strategy Map

Figure 2: Decision tree for selecting the optimal synthetic route for N-aryl piperazines.

Experimental Protocol: Palladium-Catalyzed N-Arylation

Objective: Synthesis of N-(4-methoxyphenyl)piperazine via Buchwald-Hartwig Amination. Rationale: This protocol uses N-Boc-piperazine to prevent polymerization (bis-arylation) and ensure regioselectivity.

Materials

-

Substrate: 4-Bromoanisole (1.0 equiv)

-

Amine: N-Boc-piperazine (1.2 equiv)[3]

-

Catalyst:

(1-2 mol%) or -

Ligand: BINAP or XPhos (2-4 mol%)

-

Base: Sodium tert-butoxide (

) (1.5 equiv) -

Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes. Trustworthiness Check: Oxygen poisons Pd(0) species; strict inert conditions are mandatory.

-

Reagent Loading: Add

, Ligand (BINAP), and -

Solvent Addition: Add anhydrous Toluene via syringe. Stir at room temperature for 5 minutes to pre-form the active catalytic complex.

-

Substrate Addition: Add 4-Bromoanisole and N-Boc-piperazine.

-

Reaction: Heat the mixture to 80-100°C. Monitor via TLC or LC-MS. Reaction typically completes in 2–6 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexane/EtOAc gradient).

-

Deprotection (Critical Step): Dissolve the purified N-Boc intermediate in DCM. Add TFA (Trifluoroacetic acid) or HCl/Dioxane (4M) to remove the Boc group. Stir for 1 hour, then basify with

to obtain the free base.

Quantitative Data Summary (Typical Yields):

| Substrate Type | Catalyst System | Typical Yield (%) | Notes |

| Aryl Bromides | 85-95% | Standard protocol | |

| Aryl Chlorides | 70-90% | Requires bulky, electron-rich ligands | |

| Heteroaryl Halides | 60-85% | Chelation may inhibit catalyst |

Future Perspectives: Piperazine in PROTACs

The role of piperazine is evolving into the field of Targeted Protein Degradation. In PROTACs (Proteolysis Targeting Chimeras), piperazine is increasingly used as a rigidifying element within the linker region.[4]

-

Benefit: It reduces the "degrees of freedom" of the long linker, potentially improving the ternary complex stability (Target-PROTAC-E3 Ligase).

-

Solubility: The basic nitrogen improves the solubility of these often high-molecular-weight compounds.

References

-

The Medicinal Chemistry of Piperazines: A Review. Source: Wiley Online Library (Chem Biol Drug Des). URL:[Link] Relevance:[3][5][6][7][8][9][10] Comprehensive overview of piperazine's structural versatility and biological applications.[9][11][12][13]

-

Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Validates the "solubility tail" concept and piperazine's role in improving physicochemical properties.

- **Explor

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Further delineation of hydrophobic binding sites in dopamine D(2)/D(3) receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]

Methodological & Application

Application Notes and Protocols for Amide Bond Formation with Methyl 4-methylpiperazine-2-carboxylate

Introduction: The Strategic Importance of the Methyl 4-methylpiperazine-2-carboxylate Scaffold

This compound is a valuable chiral building block in contemporary drug discovery and medicinal chemistry. Its rigid piperazine core, combined with the stereocenter at the 2-position and the N-methylation, offers a unique three-dimensional framework that can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The secondary amine within this scaffold serves as a key handle for derivatization, most commonly through amide bond formation with a wide array of carboxylic acids. This guide provides a detailed exploration of the reaction conditions and underlying principles for the successful coupling of this important synthetic intermediate.

Core Concepts in Amide Coupling of Sterically Hindered Secondary Amines

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.[1] The coupling of a secondary amine like this compound introduces a layer of complexity due to steric hindrance around the nitrogen atom. The N-methyl group and the cyclic nature of the piperazine ring can impede the approach of the activated carboxylic acid, necessitating carefully optimized reaction conditions and the selection of highly efficient coupling reagents.